molecular formula C14H9Cl2N3OS B13575009 5,6-dichloro-N-(2-methyl-1,3-benzothiazol-6-yl)pyridine-3-carboxamide CAS No. 872211-39-7

5,6-dichloro-N-(2-methyl-1,3-benzothiazol-6-yl)pyridine-3-carboxamide

Cat. No.: B13575009
CAS No.: 872211-39-7
M. Wt: 338.2 g/mol
InChI Key: PBAMGAYIJCDAJT-UHFFFAOYSA-N
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Description

5,6-Dichloro-N-(2-methyl-1,3-benzothiazol-6-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N-(2-methyl-1,3-benzothiazol-6-yl)pyridine-3-carboxamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination: The benzothiazole derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 5 and 6 positions.

    Coupling with Pyridine Carboxamide: The chlorinated benzothiazole is coupled with pyridine-3-carboxamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-N-(2-methyl-1,3-benzothiazol-6-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 5 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, ammonia, or thiourea can be used under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown promise as an inhibitor of certain enzymes and proteins, making it a potential candidate for drug development.

    Medicine: Its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, have been explored in preclinical studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5,6-dichloro-N-(2-methyl-1,3-benzothiazol-6-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or proteins that play a role in various biological pathways. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(2-methyl-1,3-benzothiazol-6-yl)pyridine-3-carboxamide
  • 5,6-Dichloro-N-(2-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
  • 5,6-Dichloro-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Uniqueness

5,6-Dichloro-N-(2-methyl-1,3-benzothiazol-6-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both benzothiazole and pyridine moieties

Properties

872211-39-7

Molecular Formula

C14H9Cl2N3OS

Molecular Weight

338.2 g/mol

IUPAC Name

5,6-dichloro-N-(2-methyl-1,3-benzothiazol-6-yl)pyridine-3-carboxamide

InChI

InChI=1S/C14H9Cl2N3OS/c1-7-18-11-3-2-9(5-12(11)21-7)19-14(20)8-4-10(15)13(16)17-6-8/h2-6H,1H3,(H,19,20)

InChI Key

PBAMGAYIJCDAJT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=C(N=C3)Cl)Cl

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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